Cas no 21009-92-7 (ethanone, 1-(2-methoxy-4,6-dimethylphenyl)-)

ethanone, 1-(2-methoxy-4,6-dimethylphenyl)- structure
21009-92-7 structure
Product Name:ethanone, 1-(2-methoxy-4,6-dimethylphenyl)-
CAS No:21009-92-7
MF:C11H14O2
MW:178.227663516998
CID:864485
Update Time:2026-04-29

ethanone, 1-(2-methoxy-4,6-dimethylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • ethanone, 1-(2-methoxy-4,6-dimethylphenyl)-
    • 1-(2-methoxy-4,6-dimethylphenyl)ethanone
    • 1-(2-Methoxy-4,6-dimethyl-phenyl)-aethanon
    • 1-(2-methoxy-4,6-dimethyl-phenyl)-ethanone
    • 1-acetyl-2-methoxy-4,6-dimethylbenzene
    • 2-Methoxy-4,6-dimethylacetophenon
    • 2-methoxy-4,6-dimethylacetophenone
    • 2-Methoxy-4.6-dimethyl-acetophenon
    • AB-131
    • AC1L5RDL
    • AC1Q5D0C
    • AR-1B0973
    • CTK6J5455
    • enolate de dimethyl-2',4' methoxy-6' acetophenone
    • KST-1B1651
    • NSC131295

Computed Properties

  • Exact Mass: 178.09942

Experimental Properties

  • PSA: 26.3

ethanone, 1-(2-methoxy-4,6-dimethylphenyl)- Pricemore >>

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Additional information on ethanone, 1-(2-methoxy-4,6-dimethylphenyl)-

Ethanone, 1-(2-Methoxy-4,6-Dimethylphenyl)-: A Comprehensive Overview

Ethanone, also known as acetone, is a simple yet versatile organic compound. Its structure consists of a central carbonyl group (C=O) flanked by two methyl groups (-CH3). This makes it a three-carbon ketone, with the formula C3H6O. The compound under discussion here, ethanone, 1-(2-methoxy-4,6-dimethylphenyl)-, is a more complex derivative of acetone. Its name indicates that one of the methyl groups attached to the carbonyl carbon is replaced by a substituted phenyl group.

The substitution pattern on the phenyl ring is significant: it includes methoxy and two methyl groups at positions 2, 4, and 6, respectively. This creates a highly symmetrical structure, which can influence both its physical properties and chemical behavior. Such symmetry often leads to predictable reactivity patterns, making this compound an interesting subject for study in organic chemistry.

Historically, ethanone derivatives have been explored for their potential in various fields, including pharmaceuticals, agrochemicals, and materials science. The specific substitution pattern in 2-methoxy-4,6-dimethylphenyl group adds unique electronic and steric effects to the molecule, which can be harnessed for desired chemical outcomes.

Recent studies have focused on understanding the reactivity of such substituted acetones. For instance, research published in 2023 has highlighted the influence of electron-donating groups like methoxy and methyl substituents on the electrophilic aromatic substitution reactions of these compounds. The presence of multiple methyl groups increases steric hindrance, which can either slow down or direct incoming electrophiles to specific positions on the ring.

Furthermore, the electronic effects of the substituents play a crucial role in determining the reactivity of ethanone, 1-(2-methoxy-4,6-dimethylphenyl)-. The methoxy group is strongly electron-donating due to its lone pairs, which activate the ring towards electrophilic substitution. In contrast, the methyl groups are weakly activating through an inductive effect. This combination results in a highly reactive aromatic system.

Such compounds have found applications in organic synthesis as intermediates or building blocks for more complex molecules. For example, ethanone derivatives are used in the preparation of pharmaceutical agents, where their reactivity and substituent effects can be leveraged to achieve desired product structures.

Recent advancements in computational chemistry have also enabled a deeper understanding of the electronic structure of such compounds. Quantum mechanical calculations have provided insights into the distribution of electron density within the molecule, which is critical for predicting its behavior in various reactions.

In summary, ethanone, 1-(2-methoxy-4,6-dimethylphenyl)- is a fascinating compound that combines the simplicity of acetone with the complexity introduced by substituted aromatic groups. Its unique electronic and steric properties make it a valuable subject for research in organic chemistry and its applications span multiple fields.

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